molecular formula C14H12ClNOS B3151055 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone CAS No. 701920-71-0

2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone

Cat. No.: B3151055
CAS No.: 701920-71-0
M. Wt: 277.8 g/mol
InChI Key: MJWFQSVXOXKRRF-UHFFFAOYSA-N
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Description

2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone typically involves the chlorination of 1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Ammonia, thiols, alkoxides, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thioethers, ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex phenothiazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for psychiatric and neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone is not well-documented. based on its structural similarity to other phenothiazines, it may interact with various molecular targets, including neurotransmitter receptors and enzymes. The compound could modulate signaling pathways involved in neurotransmission, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic drug with a similar phenothiazine structure.

    Promethazine: An antihistamine and antiemetic agent with structural similarities.

    Thioridazine: Another antipsychotic drug in the phenothiazine class.

Uniqueness

2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone’s unique chlorinated structure may confer distinct chemical reactivity and biological activity compared to other phenothiazines

Properties

IUPAC Name

1-(4a,10a-dihydrophenothiazin-10-yl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8,10,12H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWFQSVXOXKRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3C=CC=CC3S2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone
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2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone
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2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone
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2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone
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Reactant of Route 6
2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone

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